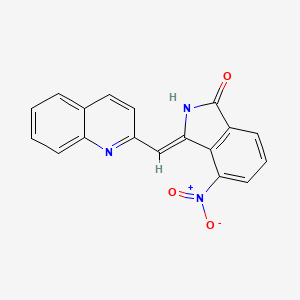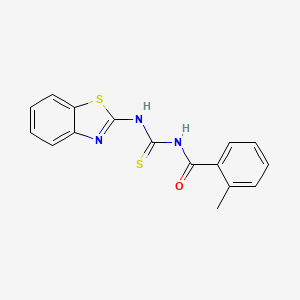![molecular formula C20H14BrN3O4 B11651560 (2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11651560.png)
(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenyl group, a trioxotetrahydropyrimidinylidene moiety, and a phenoxyacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile typically involves multi-step organic reactions. The initial step often includes the preparation of the 4-bromo-3-methylphenyl precursor, followed by the formation of the trioxotetrahydropyrimidinylidene intermediate. The final step involves the coupling of this intermediate with phenoxyacetonitrile under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow for the design of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in various fields, including electronics and materials science.
Mechanism of Action
The mechanism of action of (2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile include other bromo-substituted phenyl derivatives, trioxotetrahydropyrimidinylidene compounds, and phenoxyacetonitrile analogs.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C20H14BrN3O4 |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
2-[2-[(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C20H14BrN3O4/c1-12-10-14(6-7-16(12)21)24-19(26)15(18(25)23-20(24)27)11-13-4-2-3-5-17(13)28-9-8-22/h2-7,10-11H,9H2,1H3,(H,23,25,27)/b15-11- |
InChI Key |
MQGXBNZOEMZABF-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC#N)/C(=O)NC2=O)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3OCC#N)C(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11651486.png)
![(5Z)-2-imino-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11651487.png)

![propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11651498.png)
![Ethyl 4-({2-[benzyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B11651506.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B11651513.png)

![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide](/img/structure/B11651516.png)
![2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B11651518.png)
![(6Z)-5-Imino-6-[(3-methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11651521.png)
![ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11651522.png)
![ethyl (2Z)-2-(4-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651529.png)
![2-(5-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11651539.png)
![2-[[5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B11651556.png)
